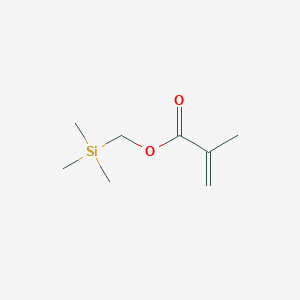
甲基丙烯酰氧甲基三甲基硅烷
概述
描述
Methacryloxymethyltrimethylsilane is an organosilicon compound with the chemical formula C_8H_16O_2Si . It is characterized by the presence of methacryloxy and trimethylsilyl functional groups. This compound is commonly used in various industrial applications due to its unique chemical properties .
科学研究应用
Methacryloxymethyltrimethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the modification of biomolecules and surfaces to enhance their properties.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical adhesives.
Industry: Methacryloxymethyltrimethylsilane is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties
准备方法
Methacryloxymethyltrimethylsilane is typically synthesized by reacting trimethylchlorosilane with methallyl alcohol. The reaction conditions can be adjusted to control the purity and yield of the product . Industrial production methods often involve optimizing these reaction conditions to achieve high efficiency and cost-effectiveness.
化学反应分析
Methacryloxymethyltrimethylsilane undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the compound in the presence of water, leading to the formation of silanols and methacrylic acid derivatives.
Polymerization: The methacryloxy group can undergo polymerization reactions, forming polymers with various applications in coatings and adhesives.
Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include water for hydrolysis and various catalysts for polymerization and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
The mechanism of action of methacryloxymethyltrimethylsilane involves its ability to form strong bonds with both organic and inorganic materials. The methacryloxy group can undergo polymerization, forming durable polymers, while the trimethylsilyl group enhances the compound’s hydrophobicity and stability. These properties make it an effective coupling agent and adhesive .
相似化合物的比较
Methacryloxymethyltrimethylsilane can be compared with other similar compounds, such as:
Methoxymethyltrimethylsilane: This compound has a similar structure but with a methoxy group instead of a methacryloxy group.
Methacryloxypropyltrimethoxysilane: This compound has a propyl group instead of a methyl group and is used in similar applications, such as in coatings and adhesives.
The uniqueness of methacryloxymethyltrimethylsilane lies in its specific combination of methacryloxy and trimethylsilyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
属性
IUPAC Name |
trimethylsilylmethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-7(2)8(9)10-6-11(3,4)5/h1,6H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOXVARSERTCRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71685-29-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, (trimethylsilyl)methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71685-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30375379 | |
| Record name | Methacryloxymethyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18269-97-1 | |
| Record name | Methacryloxymethyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methacryloxymethyltrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methacryloxymethyltrimethylsilane in the fabrication of holographic gratings?
A1: Methacryloxymethyltrimethylsilane acts as a monomer in the fabrication of holographic polymer dispersed liquid crystal (H-PDLC) gratings. The research investigates its use in conjunction with Trimethylolpropane triacrylate and 1-vinyl-2-pyrrolidone. Surprisingly, gratings with high diffraction efficiency were achieved even at high concentrations of Methacryloxymethyltrimethylsilane, regardless of whether it was cross-linkable by hydrolysis (Methacryloxymethyltrimethoxysilane) or non-cross-linkable []. This suggests that the compound's role in grating formation might not solely rely on its crosslinking ability, and further investigation is needed to understand its specific contribution to the process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
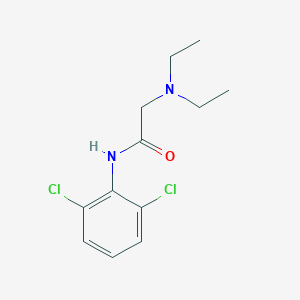
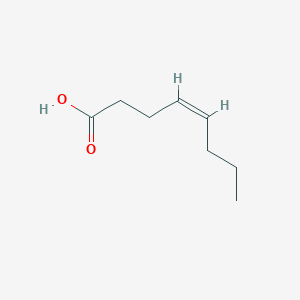

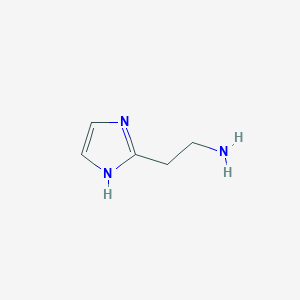

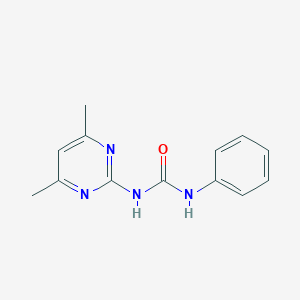
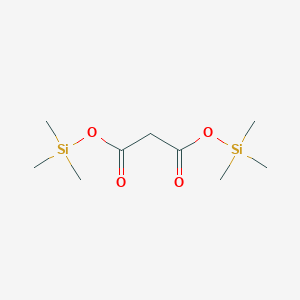
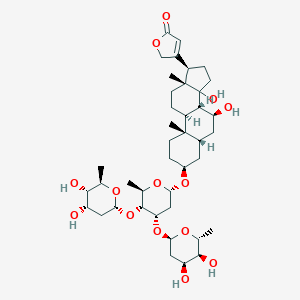
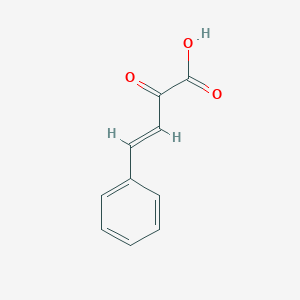
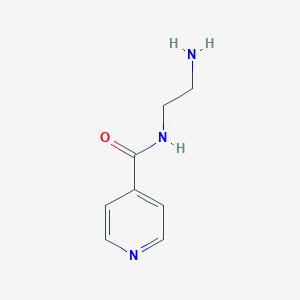

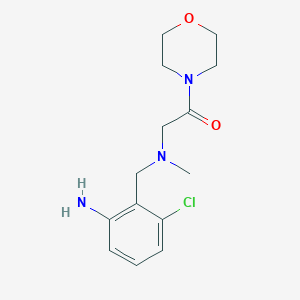
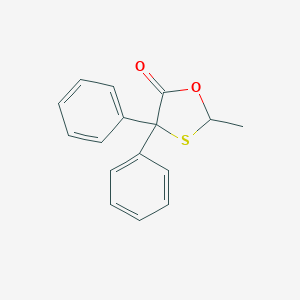
![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)
